4-tert-Butyl-2-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGNADPMUSNTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074642 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-07-0 | |
| Record name | 4-tert-Butyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3279-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
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| Record name | 3279-07-0 | |
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| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
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| Record name | Phenol, 4-(1,1-dimethylethyl)-2-nitro- | |
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| Record name | 4-tert-butyl-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-NITRO-4-TERT-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94NDU9GTF | |
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Historical Context of Nitrophenol Research and Its Evolution
The study of nitrophenols is deeply rooted in the history of organic chemistry. Early investigations into these compounds were part of a broader effort to understand the effects of introducing nitro groups onto aromatic rings. The nitration of phenol (B47542), a reaction that yields a mixture of ortho- and para-nitrophenols, was an early and significant discovery. wikipedia.orgwikipedia.org This process laid the groundwork for understanding electrophilic aromatic substitution reactions on activated benzene (B151609) rings. wikipedia.org
Initially, research focused on the fundamental properties and synthesis of various nitrophenol isomers. wikipedia.org Over time, the applications of these compounds began to emerge, ranging from their use as indicators and precursors for dyes to their role in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgkajay-remedies.comepa.gov For instance, p-nitrophenol became a key intermediate in the production of paracetamol and the pesticide parathion. wikipedia.orgwikipedia.orgtaylorandfrancis.com The evolution of nitrophenol research reflects the broader progression of chemical science, moving from foundational synthesis and characterization to the targeted design and application of molecules with specific functionalities.
Significance of Phenolic Compounds in Modern Chemistry
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of modern chemistry due to their versatile reactivity and wide-ranging applications. numberanalytics.comfiveable.me Their importance stems from the unique electronic properties conferred by the hydroxyl group, which activates the aromatic ring towards electrophilic substitution and allows the phenol (B47542) to act as a proton donor. wikipedia.orgfiveable.me
This inherent reactivity makes phenols invaluable starting materials in organic synthesis. numberanalytics.com They are precursors to a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. wikipedia.orgvedantu.com For example, phenol is a key component in the synthesis of bisphenol A (BPA), which is used to produce polycarbonate plastics and epoxy resins. numberanalytics.comvedantu.com Furthermore, the antioxidant properties of many phenolic compounds, stemming from their ability to scavenge free radicals, are of significant interest in materials science and medicinal chemistry. ijhmr.comresearchgate.netunits.it The diverse applications of phenolic compounds underscore their central role in both industrial and academic research. vedantu.comopenresearchlibrary.org
Overview of Research Trajectories for 4 Tert Butyl 2 Nitrophenol
Established Synthetic Pathways for this compound
The primary and most conventional methods for synthesizing this compound rely on electrophilic aromatic substitution, specifically the nitration of a phenol precursor.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, and it forms the basis for the synthesis of this compound. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene (B151609) ring of a phenol, leading to the substitution of a hydrogen atom. The hydroxyl group of the phenol is a powerful activating group, directing incoming electrophiles to the ortho and para positions.
Nitration of 4-tert-Butylphenol Precursors
The most direct and widely employed method for the synthesis of this compound is the nitration of 4-tert-butylphenol. ontosight.ai This process typically involves reacting 4-tert-butylphenol with a nitrating agent, which provides the electrophilic nitronium ion (NO₂⁺). The bulky tert-butyl group at the para position sterically hinders substitution at that site, favoring the introduction of the nitro group at one of the ortho positions.
Common nitrating agents and conditions include:
Nitric Acid: Concentrated nitric acid is a common nitrating agent. The reaction is often carried out in a solvent like acetic acid.
Mixed Acid (Nitric Acid and Sulfuric Acid): A mixture of concentrated nitric and sulfuric acids is a more potent nitrating system. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.
The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve selective mononitration and prevent the formation of dinitrated byproducts.
Novel Synthetic Methodologies and Their Mechanistic Implications
Recent research has focused on developing more selective, efficient, and environmentally benign methods for the synthesis of nitrophenols.
One notable advancement is the use of tert-butyl nitrite (B80452) (t-BuONO) as a nitrating agent. nih.govresearchgate.net This reagent offers exquisite chemoselectivity for phenols, preferentially yielding mononitro derivatives even in the presence of other sensitive functional groups. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of an O-nitrosyl intermediate, followed by C-nitration via homolysis and oxidation. nih.gov This method is particularly valuable for the nitration of complex molecules like tyrosine-containing peptides on a solid support. nih.govresearchgate.net
Another area of investigation involves metal-catalyzed nitration reactions. For instance, a high-valent copper-nitrite complex has been shown to react with 2,4-di-tert-butylphenol (B135424) to produce 2,4-di-tert-butyl-6-nitrophenol (B1297931) through an unusual anaerobic nitration process. nih.gov This reaction is believed to proceed via a proton-coupled electron transfer (PCET) mechanism. nih.gov
Preparation of Structurally Related Nitrophenols
The synthetic principles applied to this compound can be extended to the preparation of other structurally related and commercially important nitrophenols.
Synthesis of 2,6-Di-tert-butyl-4-nitrophenol (B147179) (DBNP)
2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a significant compound, often used as an antioxidant. Its synthesis is typically achieved through the nitration of 2,6-di-tert-butylphenol. udayton.eduoup.comresearchgate.net
Key aspects of DBNP synthesis include:
Nitrating Agents: Similar to the synthesis of this compound, nitric acid is a common nitrating agent. The reaction is often performed in an inert solvent like hexane. udayton.eduoup.comresearchgate.net Another approach utilizes a mixture of nitric and acetic acids. google.com
Reaction Conditions: The reaction temperature is typically maintained between 0 and 40°C to ensure selective nitration at the para position and to minimize side reactions. google.com The steric hindrance from the two bulky tert-butyl groups at the ortho positions directs the incoming nitro group to the para position.
Yields: This process can achieve high yields, with some methods reporting up to 95%. google.com
A facile synthesis method involves using nitrogen dioxide (NO₂) in hexane, which has been reported to produce DBNP in high purity with a 75% yield. udayton.eduoup.comresearchgate.net However, an excess of NO₂ can lead to the decomposition of the product. udayton.eduoup.comresearchgate.net
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Di-tert-butylphenol | 30-70% Nitric Acid | Liquid Aliphatic Hydrocarbon | 0-40 | ~95 | google.com |
| 2,6-Di-tert-butylphenol | Nitrogen Dioxide (NO₂) | Hexane | Not Specified | 75 | udayton.eduoup.com |
| 2,6-Di-tert-butylphenol | Nitric Acid, Acetic Acid | Not Specified | Not Specified | Not Specified | google.com |
Synthesis of 2,4-Di-tert-butyl-6-nitrophenol
The synthesis of 2,4-di-tert-butyl-6-nitrophenol is another important transformation. The most common method involves the direct nitration of 2,4-di-tert-butylphenol.
Nitrating Agents: A mixture of nitric acid and sulfuric acid is a frequently used nitrating agent for this conversion. smolecule.com Alternatively, concentrated nitric acid in acetic acid can be employed. wiley-vch.de
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, 10°C, to introduce the nitro group at the 6-position. wiley-vch.de
Yields: This method can provide good yields, with one procedure reporting an 83.7% yield after purification by column chromatography. wiley-vch.de
It's important to note that under certain conditions, nitration of 2,4-di-tert-butylphenol can lead to the formation of 2-tert-butyl-4,6-dinitrophenol, indicating that careful control of the reaction is crucial. wiley-vch.de
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Di-tert-butylphenol | Nitric Acid, Sulfuric Acid | Not Specified | Not Specified | Not Specified | smolecule.com |
| 2,4-Di-tert-butylphenol | Concentrated Nitric Acid | Acetic Acid | 10 | 83.7 | wiley-vch.de |
Synthesis of Other Nitrophenol and Alkylphenol Analogs
The synthesis of nitrophenol and alkylphenol analogs involves various methodologies, primarily centered on the electrophilic substitution of substituted phenols. The regioselectivity and efficiency of these reactions are highly dependent on the nature of the substituents on the phenol ring, the choice of nitrating or nitrosating agent, and the reaction conditions.
Economical and selective synthesis of o/p-nitrophenols can be achieved by the direct nitration of phenol using nitric acid, where physical parameters like dilution, temperature, and reaction time are carefully controlled to optimize yields and isomer distribution. paspk.org Research has shown that the reaction between phenol (98%) and nitric acid (32.5%) at 20°C for one hour can yield 91% nitrophenols, with a high selectivity for the ortho-isomer (77%) over the para-isomer (14%). paspk.org The use of catalysts like silica-supported sulfuric acid, heteropolyacids, and nanosized tungsten oxides can also influence the regioselectivity of phenol nitration. paspk.org
For long-chain alkylphenol analogs, similar nitration strategies are employed. For instance, 3-n-pentadecylphenol, also known as hydrogenated cardanol, can be nitrated using nitric acid in solvents like acetonitrile (B52724) or methanol (B129727). researchgate.net This reaction can lead to a mixture of mono-, di-, or tri-nitro products depending on the stoichiometry and conditions. researchgate.net The primary mononitrated products are formed at the positions ortho and para to the hydroxyl group, with nitration at positions 6, 4, and 2 occurring in a reported proportion of 38%, 40%, and 15%, respectively. researchgate.net
The nitrosation of phenolic compounds presents another route to analogs, as the nitroso group can be subsequently oxidized to a nitro group. The C-nitrosation of phenols is influenced by electron-donating alkyl substituents, which increase the reaction rate. researchgate.net A study on the nitrosation of various phenols, including o-cresol (B1677501) and o-tert-butylphenol, demonstrated a good Hammett correlation (ρ = -6.1), indicating a strong electronic influence of the substituents on the reaction rate. researchgate.net
The following table summarizes the synthesis of various nitrophenol analogs through direct nitration of phenol under different conditions.
| Experiment | Phenol Conc. | Nitric Acid Conc. | Temperature (°C) | Reaction Time (min) | Total Yield (%) | o-nitrophenol (%) | p-nitrophenol (%) | Source |
| 1 | 98% (5g) | 32.5% | 20 | 60 | 91 | 77 | 14 | paspk.org |
| 2 | 98% (5g) | 40% | 40 | 60 | 54 | 42 | 12 | paspk.org |
| 3 | 98% (5g) | 40% | 30 | 60 | 66 | 55 | 11 | paspk.org |
| 4 | 98% (5g) | 40% | 20 | 60 | 72 | 60 | 12 | paspk.org |
Derivatization Reactions and Functional Group Transformations
The phenol, nitro, and alkyl groups of this compound and its analogs offer multiple sites for further chemical modification. These transformations are crucial for synthesizing a wide array of derivatives with tailored properties for various applications.
Reactions of the Nitro Group: The reduction of the aromatic nitro group is one of the most significant transformations, yielding corresponding amino compounds that are versatile synthetic intermediates. researchgate.netwikipedia.org This reduction can be achieved using various reagents and conditions, leading to different products.
Reduction to Anilines: Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon is a common industrial method. wikipedia.org Other effective reagents include iron in acidic media, sodium hydrosulfite, and tin(II) chloride. wikipedia.org For example, the selective reduction of a dinitrophenol to a nitroaminophenol can be achieved using sodium sulfide (B99878). wikipedia.org
Reduction to Hydroxylamines: Aryl nitro compounds can be reduced to aryl hydroxylamines using reagents such as zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods involving rhodium on carbon with hydrazine (B178648) monohydrate. wikipedia.org
Reductive Carbonylation: The nitro group can participate in more complex transformations. For instance, 5-n-pentadecyl-2-nitrophenol undergoes reductive carbonylation to form a benzoxazole-2-one derivative. researchgate.net
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated to form ethers.
O-Alkylation: Nitrophenyl alkyl ethers can be prepared by reacting a nitrophenol with an alkyl halide. google.com A process using water as the reaction medium, where the nitrophenol is mixed with water before the simultaneous addition of the alkyl halide and a hydrogen halide-binding compound, has been described. google.com Studies on the O-demethylation of 1-methoxy-4-nitrobenzene by cytochrome P450 enzymes provide insight into the reverse reaction, highlighting the stability and metabolic pathways of such ethers. nih.gov The alkylation of p-nitrophenol with benzyl (B1604629) chloride can yield both O- and C-alkylated products, with the distribution depending on the catalyst and conditions. academicpublishers.org
Reactions Involving the Aromatic Ring and Substituents: The entire molecular scaffold can be involved in transformations, sometimes leading to rearrangements or substituent cleavage.
Further Nitration: The introduction of additional nitro groups is possible. The nitration of 4-tert-butylphenol with a mixture of nitric and sulfuric acid must be carefully controlled to avoid dinitration. Conversely, the nitration of 2,4-di-tert-butylphenol can be used as a method to synthesize 4-tert-butyl-2,6-dinitrophenol, a reaction that proceeds with the selective cleavage of the tert-butyl group at the 4-position.
Halogenation and Alkylation: The phenolic ring is susceptible to other electrophilic substitutions, including halogenation and alkylation, allowing for the synthesis of a broader range of derivatives. ontosight.ai
The following table summarizes key functional group transformations for nitrophenol derivatives.
| Starting Material | Reagent(s) / Conditions | Functional Group Transformed | Product Type | Source |
| Aryl Nitro Compound | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Nitro (-NO₂) | Aniline (-NH₂) | wikipedia.org |
| Aryl Nitro Compound | Iron / Acidic Media | Nitro (-NO₂) | Aniline (-NH₂) | wikipedia.org |
| Aryl Nitro Compound | Zinc / NH₄Cl | Nitro (-NO₂) | Hydroxylamine (B1172632) (-NHOH) | wikipedia.org |
| 5-n-Pentadecyl-2-nitrophenol | Reductive Carbonylation | Nitro (-NO₂) | Benzoxazole-2-one | researchgate.net |
| Nitrophenol | Alkyl Halide / Base | Hydroxyl (-OH) | Alkyl Ether (-OR) | google.com |
| 2,4-di-tert-butylphenol | Nitric Acid / Sulfuric Acid | tert-Butyl (-C(CH₃)₃) at C4 | Nitro (-NO₂) |
Vibrational Spectroscopy Investigations (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups present in this compound. chemicalbook.com FT-IR analysis is instrumental in identifying the characteristic vibrational modes of the molecule. Key spectral features include the stretching vibrations of the hydroxyl (-OH) and nitro (-NO2) groups. The presence of these functional groups is confirmed by their distinct absorption bands in the infrared spectrum. chemicalbook.comthermofisher.com
A comprehensive analysis of a related compound, 2,6-di-tert-butyl-4-nitrophenol (DBNP), utilized FT-IR spectroscopy to confirm its molecular structure, highlighting the importance of this technique in the characterization of nitrophenols. wiley.comoup.com
Table 1: Key FT-IR Spectral Data for Nitrophenol Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |
| Nitro (-NO₂) | Symmetric Stretch | 1335-1385 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
Note: The exact positions of the peaks can vary based on the specific molecular environment and intermolecular interactions.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR have been employed to characterize this compound and its derivatives. chemicalbook.com
In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the tert-butyl group and the aromatic ring. chemicalbook.com The integration and splitting patterns of these signals provide definitive evidence for the substitution pattern on the benzene ring. For instance, the tert-butyl protons typically appear as a singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the complete assignment of the carbon skeleton. Studies on similar compounds, such as 2,6-di-tert-butyl-4-nitrophenol, have utilized both ¹H and ¹³C NMR for comprehensive structural confirmation. wiley.comoup.comcdnsciencepub.com
Table 2: Representative NMR Data for Nitrophenol Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | tert-Butyl Protons | ~1.3 |
| ¹H | Aromatic Protons | 6.5-8.5 |
| ¹H | Phenolic Proton | Variable, often broad |
| ¹³C | tert-Butyl (quaternary C) | ~35 |
| ¹³C | tert-Butyl (methyl C) | ~30 |
| ¹³C | Aromatic Carbons | 110-160 |
Note: Chemical shifts are dependent on the solvent and the specific isomer.
Ultraviolet-Visible Spectrophotometric Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the this compound molecule. The presence of the chromophoric nitro group and the auxochromic hydroxyl group on the aromatic ring gives rise to characteristic absorption bands in the UV-Vis spectrum.
Studies on nitrophenols have shown distinct absorption profiles in the UV-to-blue region of the spectrum. mdpi.com The position and intensity of these absorption maxima are sensitive to factors such as solvent polarity and pH. For instance, the deprotonated form (phenolate) of a nitrophenol typically exhibits a significant red shift (bathochromic shift) in its absorption maximum compared to the protonated form. mdpi.com Research on 2,6-di-tert-butyl-4-nitrophenol (DBNP) has also included UV-Vis spectrophotometry as a key characterization technique. wiley.comoup.com
Mass Spectrometric Techniques (GC-MS, LC-MS-TOF)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and fragmentation pattern of this compound. chemicalbook.com Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like nitrophenol derivatives. wiley.comoup.com
In a typical GC-MS analysis, the molecule is first separated from a mixture using gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with a series of fragment ion peaks that provide structural information. For example, the fragmentation pattern can reveal the loss of a methyl group from the tert-butyl substituent or the loss of the nitro group.
Liquid chromatography-mass spectrometry with time-of-flight detection (LC-MS-TOF) offers high mass accuracy and is suitable for analyzing less volatile or thermally labile compounds. Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry techniques. uni.lu
X-ray Crystallography and Solid-State Structural Determinations
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique has been used to determine the crystal structures of related nitrophenol compounds, revealing details about bond lengths, bond angles, and intermolecular interactions. wiley.comoup.comnih.gov
For instance, the crystal structure of a related compound, tert-butyl 2-(4-nitrophenoxy)acetate, was determined by single-crystal X-ray diffraction, showing a monoclinic crystal system. nih.gov Such studies reveal that the nitrophenoxy portion of the molecule is nearly planar. nih.gov In the crystal lattice, molecules can be linked by various intermolecular forces, including hydrogen bonding and π–π stacking interactions. nih.gov
In a study on 2,6-di-tert-butyl-4-nitrophenol (DBNP), X-ray crystallography was a key method for its physical and spectroscopic characterization. wiley.comoup.com
Surface Analysis Techniques (Hirshfeld Surface, SEM/EDX)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netsemanticscholar.org This technique maps the electron distribution of a molecule within the crystal, providing insights into close contacts between neighboring molecules. researchgate.net It is a valuable tool for understanding the nature and extent of interactions such as hydrogen bonding and van der Waals forces, which govern the crystal packing. researchgate.netsemanticscholar.org
Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) provides information about the surface morphology and elemental composition of a material. semanticscholar.orgmdpi.com SEM images can reveal the shape and size of crystals or particles, while EDX analysis confirms the presence of the expected elements. mdpi.comnih.gov For example, in the characterization of catalysts used in the degradation of 4-tert-butylphenol, SEM and EDX were used to study the morphology and elemental composition of the catalyst particles. nih.gov
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 2 Nitrophenol
Redox Chemistry of the Nitro Group
The nitro group of 4-tert-Butyl-2-nitrophenol is a key player in its redox chemistry. It can undergo reduction to an amino group through the action of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride (B1222165). This transformation is a fundamental reaction in the synthesis of various derivatives. The nitro group can also participate in redox reactions that lead to the formation of reactive oxygen species (ROS), which can then interact with other molecules.
In the context of metal-catalyzed reactions, the nitration of precursor compounds is often used as a diagnostic tool for the generation of reactive species. For instance, the formation of nitrophenol derivatives can indicate the presence of peroxynitrite (PN) intermediates. The reduction of nitrophenols, such as 4-nitrophenol (B140041), is a well-established model reaction for studying the catalytic activity of nanoparticles. researchgate.net The mechanism often involves an induction period where dissolved oxygen is consumed, followed by the reduction of the nitro group to an amino group. researchgate.net
Proton Transfer Dynamics and Acidity Studies
The phenolic hydroxyl group in this compound is acidic and can donate a proton. The acidity of this group is influenced by the electronic effects of the other substituents on the aromatic ring. The nitro group, being electron-withdrawing, increases the acidity of the phenol (B47542). The predicted pKa for this compound is approximately 7.37. lookchem.com
Proton transfer is a fundamental process in many reactions involving this compound. For instance, in excited-state intramolecular proton transfer (ESIPT), a proton can be transferred within the molecule. acs.org Studies on similar molecules like 2-nitrophenol (B165410) have shown that after UV excitation, there is a low barrier to excited-state intramolecular proton transfer, a process that competes with other relaxation pathways like intersystem crossing. illinois.edu The dynamics of proton transfer can be investigated using techniques like transient absorption spectroscopy. illinois.edu
Reaction Kinetics and Thermodynamic Parameter Analysis
The kinetics of reactions involving this compound are influenced by both steric and electronic factors. The bulky tert-butyl group can sterically hinder the approach of reactants to the adjacent functional groups. The Hammett and Taft equations are often used to quantify the electronic and steric effects of substituents on reaction rates. researchgate.net
Thermodynamic data for this compound, such as its enthalpy of formation and fusion, have been calculated and are valuable for understanding its stability and reactivity. chemeo.com
Calculated Thermodynamic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | 19.87 | kJ/mol |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -221.49 | kJ/mol |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 25.04 | kJ/mol |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 69.10 | kJ/mol |
Data sourced from Cheméo (2024) chemeo.com
Hydrogen Atom Transfer Reactivity
Hydrogen atom transfer (HAT) is another significant reaction pathway for phenols. acs.org In the case of sterically hindered phenols, HAT reactions can be influenced by the bulky substituents. For the related compound 2,6-di-tert-butyl-4-nitrophenol (B147179), its copper complex has been shown to react with a hydroxylamine (B1172632) by abstracting a hydrogen atom. nih.govrsc.org This reactivity highlights how metal coordination and steric hindrance can direct the course of a HAT reaction. nih.govrsc.org The formation of phenoxyl radicals through HAT is a key step in many oxidative processes. acs.org
Steric and Electronic Influences of Substituents on Reactivity
The interplay between steric and electronic effects is crucial in determining the reactivity of this compound. The tert-butyl group, being large, exerts a significant steric effect, which can hinder reactions at the ortho-position. This steric hindrance can also influence the conformation of the molecule and the stability of reaction intermediates.
The electron-withdrawing nitro group and the electron-donating hydroxyl group have opposing electronic effects that influence the electron density distribution in the aromatic ring. The nitro group deactivates the ring towards electrophilic substitution, while the hydroxyl group activates it. The combination of these electronic effects and the steric hindrance from the tert-butyl group dictates the regioselectivity of reactions such as nitration. For instance, in the nitration of 2,4-di-tert-butylphenol (B135424), the incoming nitro group is directed to the 6-position. cdnsciencepub.com
In coordination chemistry, the steric bulk of the tert-butyl groups can force metal complexes to adopt unusual coordination geometries. For example, with bulky ligands, 2,6-di-tert-butyl-4-nitrophenoxide binds to copper(II) and zinc(II) ions through the nitro group, forming a nitronate complex, rather than through the expected phenolate (B1203915) oxygen. nih.govrsc.org This is in contrast to the less hindered 4-nitrophenol, which binds through the phenolate oxygen. nih.govrsc.org
Formation Pathways of Reactive Intermediates
Various reactive intermediates can be formed from this compound and related compounds during chemical reactions. During nitration reactions of phenols, nitrodienones can be formed as intermediates. cdnsciencepub.com For example, the nitration of 3,5-di-tert-butylphenol (B75145) in chloroform (B151607) leads to the formation of both 2-nitro- and 4-nitrodienones, which then rearrange to the corresponding nitrophenols. cdnsciencepub.com
In some nitration reactions using tert-butyl nitrite (B80452), the proposed mechanism involves the formation of O-nitrosyl intermediates which then undergo homolysis and oxidation to yield the C-nitrated product. nih.gov The formation of phenoxyl radicals is another important pathway, especially in oxidation reactions. These radicals can be generated through hydrogen atom transfer and are key intermediates in many biological and chemical processes. nih.gov The stability and subsequent reactions of these intermediates are heavily influenced by the substituents on the phenol ring.
Computational Chemistry and Theoretical Modeling of 4 Tert Butyl 2 Nitrophenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 4-tert-Butyl-2-nitrophenol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G*, are utilized to determine the most stable three-dimensional conformation. rsc.org
These calculations reveal key structural features. The geometry is dominated by a largely planar benzene (B151609) ring. A significant feature is the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction contributes to a more planar and stable conformation. The steric bulk of the tert-butyl group influences the orientation of adjacent atoms and can affect intermolecular packing in the solid state. Computational studies on related substituted nitrophenols have similarly highlighted that intramolecular hydrogen bonding is a crucial factor in stabilizing a planar conformation. eurjchem.com
The electronic properties are elucidated through analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized over the electron-rich phenol (B47542) ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient nitro group and the aromatic ring, signifying the regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a related biphenyl (B1667301) compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a reactive molecule. eurjchem.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red areas) around the oxygen atoms of the nitro and hydroxyl groups, identifying them as sites for electrophilic interaction. Positive potential (blue areas) would be located around the hydroxyl hydrogen, highlighting its acidic nature.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (ring) | Aromatic carbon-carbon bond length | ~1.39 - 1.41 Å |
| C-O | Carbon-hydroxyl oxygen bond length | ~1.36 Å |
| C-N | Carbon-nitro group nitrogen bond length | ~1.45 Å |
| N-O | Nitro group nitrogen-oxygen bond length | ~1.23 Å |
| O-H···O | Intramolecular hydrogen bond distance | ~1.8 - 2.0 Å |
| ∠ C-N-O | Angle within the nitro group | ~118° |
Time-Dependent Density Functional Theory (TDDFT) for Optical Properties
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited-state properties of molecules, making it a powerful tool for predicting and interpreting UV-Visible absorption spectra. cecam.org By calculating the electronic transition energies and oscillator strengths, TDDFT can simulate the optical absorption profile of this compound. mdpi.comnih.gov
The UV-Vis spectrum of this molecule is characterized by electronic transitions originating from its chromophoric groups: the nitrated benzene ring. The primary transitions expected are π → π* and n → π*.
π → π transitions:* These are typically high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.
n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to a π* antibonding orbital of the ring.
For nitrophenols, the absorption peaks are significantly influenced by the electronic nature of the substituents. nih.gov The electron-donating hydroxyl group and the electron-withdrawing nitro group, along with the hyperconjugation effect of the tert-butyl group, modulate the energies of the molecular orbitals, thereby affecting the wavelengths of maximum absorption (λmax). TDDFT calculations, often performed with hybrid functionals like B3LYP or PBE0, can accurately predict these shifts. rsc.org
| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Type | Contributing Orbitals |
|---|---|---|---|
| ~350-400 | Low-Medium | n → π | HOMO-1 → LUMO |
| ~280-320 | High | π → π | HOMO → LUMO |
| ~220-250 | Medium-High | π → π* | HOMO → LUMO+1 |
Molecular Dynamics Simulations and Conformation Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations provide insights into the molecule's structural fluctuations, solvent interactions, and the stability of its various conformations. nih.gov
A key area of investigation for this molecule is the rotational dynamics of its substituent groups. MD simulations can track the torsional angles associated with the tert-butyl and nitro groups to understand their rotational freedom and energy barriers. The bulky tert-butyl group is expected to have restricted rotation, which in turn can influence the orientation of the adjacent nitro group.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | Set of parameters to describe interatomic potentials | CHARMM, AMBER, OPLS-AA |
| Solvent Model | Representation of the solvent environment | TIP3P (for water), or explicit organic solvent |
| Ensemble | Statistical ensemble for the simulation | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | Simulation temperature | 298 K (25 °C) |
| Simulation Time | Total duration of the simulation | 10 - 100 nanoseconds |
| Time Step | Integration time step for the equations of motion | 1 - 2 femtoseconds |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. mdpi.com While specific QSPR models for this compound are not widely published, the methodology allows for the prediction of various physicochemical properties based on computationally derived molecular descriptors.
The first step in a QSPR study is the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Derived from quantum chemical calculations (like DFT), these include HOMO/LUMO energies, dipole moment, atomic charges, and electrostatic potential values. researchgate.net
Topological Descriptors: Based on the 2D graph of the molecule, these describe atomic connectivity and molecular shape (e.g., Wiener index, Kier & Hall indices).
Steric/Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular volume, surface area, and moments of inertia.
Once calculated, these descriptors are used as independent variables in statistical modeling (e.g., multiple linear regression, partial least squares) to predict a specific property of interest, such as boiling point, solubility, or partition coefficient. frontiersin.orgnih.govnih.gov Such models are valuable for screening new compounds and for understanding which structural features are most influential for a given property.
| Descriptor Class | Example Descriptor | Information Provided |
|---|---|---|
| Electronic | HOMO-LUMO Energy Gap | Chemical reactivity, electronic transitions |
| Electronic | Dipole Moment | Molecular polarity |
| Steric | Molecular Volume | Size and bulk of the molecule |
| Topological | Wiener Index | Molecular branching and compactness |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophobicity |
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, theoretical models can identify transition states, intermediates, and products, as well as calculate the activation energies and reaction enthalpies.
Potential reaction pathways that can be studied theoretically include:
Electrophilic Aromatic Substitution: The nitration of 4-tert-butylphenol (B1678320) to form the title compound is a key reaction. DFT calculations can model the step-by-step mechanism, including the formation of the sigma complex (Wheland intermediate) and subsequent proton loss, to determine the regioselectivity and the energy barriers involved. researchgate.net
Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a common and important transformation. mdpi.comacs.org Theoretical studies can compare different mechanistic pathways (e.g., direct reduction vs. pathways involving nitroso and hydroxylamine (B1172632) intermediates), helping to understand the role of catalysts and reducing agents.
Photochemical Reactions: Nitrophenols are known to undergo photochemical degradation. rsc.org Computational modeling can explore the excited-state potential energy surfaces (using methods like TDDFT) to uncover photolysis pathways, such as C-NO2 bond cleavage or hydrogen abstraction, which are relevant to the compound's environmental fate. rsc.org
Acid-Base Chemistry: The acidity of the phenolic proton (pKa) can be predicted using thermodynamic cycles and DFT calculations, providing insight into the molecule's behavior in different pH environments.
Catalytic Applications and Transformations Involving 4 Tert Butyl 2 Nitrophenol
Catalytic Reduction of Nitrophenols
The catalytic reduction of nitrophenols, such as the conversion of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), is a widely studied model reaction to evaluate the efficacy of different catalysts. nih.gov This reaction is favored because its progress can be easily monitored using UV-visible spectrophotometry. nih.gov In the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4), 4-nitrophenol in an aqueous solution forms 4-nitrophenolate (B89219) ions, which exhibit a distinct absorption peak at 400 nm. nih.govbeilstein-journals.org The reduction to 4-aminophenol is marked by the disappearance of this peak and the emergence of a new peak corresponding to the product. beilstein-journals.org
Gold Nanoparticle Catalysis
Gold nanoparticles (AuNPs) have garnered considerable attention as catalysts in organic reactions due to their high surface-area-to-volume ratio and unique chemical reactivity under mild conditions. nih.gov They are frequently employed to catalyze the reduction of 4-nitrophenol. nih.govmdpi.com The general mechanism proposes that gold nanoparticles facilitate the transfer of electrons from the borohydride ions (BH4⁻) to the 4-nitrophenol molecules, which are both adsorbed onto the nanoparticle surface. mdpi.com
The catalytic activity of AuNPs can be influenced by various factors, including their size and morphology. For instance, studies have shown that smaller gold nanospheres can exhibit higher catalytic activity than larger ones. mdpi.com The reaction temperature also plays a role in the reaction kinetics. mdpi.com The efficiency of these catalysts is often evaluated by determining the apparent rate constant (k_app). rsc.org Furthermore, research has indicated that the catalytic performance can be significantly enhanced by removing the reducing agents used in the synthesis of the AuNPs. nih.gov For example, centrifuged caffeic acid-synthesized AuNPs (cf-CA-AuNPs) showed a 6.41-fold higher catalytic activity compared to uncentrifuged ones. nih.gov
| Catalyst System | Key Findings | Reference |
| Gold Nanoparticles (AuNPs) | Catalyze the reduction of 4-nitrophenol to 4-aminophenol by facilitating electron transfer. mdpi.com | mdpi.com |
| Size-dependent AuNPs | 4 nm gold nanospheres showed the highest catalytic activity compared to 16 nm and 40 nm particles. mdpi.com | mdpi.com |
| Caffeic Acid-Synthesized AuNPs (cf-CA-AuNPs) | Removal of the synthesis reducing agent significantly increased catalytic activity. nih.gov | nih.gov |
| Ionic Liquid Stabilized AuNPs | Demonstrated excellent stability and reusability for multiple reduction cycles. rsc.org | rsc.org |
Copper Nanoparticle and Hydrogel Composite Catalysis
Copper-based nanomaterials have also emerged as effective and economical catalysts for the reduction of nitrophenols. researchgate.net Copper nanoparticles embedded within a hydrogel network, such as p(2-acrylamido-2-methyl-1-propansulfonic acid)-Cu composites, have shown excellent catalytic activity for the reduction of both 4-nitrophenol and 2-nitrophenol (B165410) in the presence of NaBH4. researchgate.net The hydrogel acts as a support, preventing the agglomeration of nanoparticles and allowing for easy recovery and reuse of the catalyst. researchgate.net
The catalytic efficiency of copper-based systems can be remarkable. For example, copper nanowires (CuNWs) have demonstrated a 99% reduction of 4-nitrophenol to 4-aminophenol in just 60 seconds. mdpi.com The rate of reduction can be influenced by the amount of catalyst and the concentration of the reducing agent. mdpi.com Similarly, morphologically tailored copper(I) oxide (Cu2O) nanocatalysts with specific facets, like the (111) facet, have shown high catalytic activity. acs.org
| Catalyst System | Reaction Time for 99% Reduction | Apparent Rate Constant (k_app) | Reference |
| p(AMPS)-Cu(0) Hydrogel Composite | - | 0.1032 min⁻¹ (for 4-nitrophenol) | researchgate.net |
| Copper Nanowires (CuNWs) | 60 s | 0.076 s⁻¹ | mdpi.com |
| (111) Faceted Cu₂O Nanocatalyst | - | - | acs.org |
| Copper-terephthalate (CuBDC) | 3 min | 15.1× 10⁻³ min⁻¹ | aun.edu.eg |
Mechanistic Models for Catalytic Reduction (Langmuir-Hinshelwood, Eley-Rideal)
The mechanism of catalytic reduction of nitrophenols on the surface of nanoparticles is often described by the Langmuir-Hinshelwood (L-H) or the Eley-Rideal (E-R) models. rsc.orgrsc.org
In the Langmuir-Hinshelwood (L-H) model , both reactants (the nitrophenol and the borohydride ions) adsorb onto the surface of the catalyst. nih.govrsc.org The reaction then occurs between the adsorbed species on the surface. nih.gov The rate of reaction is dependent on the surface coverage of both reactants. science.gov Many studies on the reduction of 4-nitrophenol using gold nanoparticles have suggested that the reaction follows the L-H mechanism. mdpi.comrsc.org The non-linear relationship between the apparent rate constant and the concentrations of both 4-nitrophenol and NaBH4 supports this model, indicating that the catalyst surface can become saturated with reactant molecules. rsc.org
The Eley-Rideal (E-R) model , on the other hand, proposes that only one of the reactants adsorbs onto the catalyst surface. rsc.org The reaction then occurs when a molecule of the other reactant from the bulk solution collides with the adsorbed species. ethz.ch
The determination of which model best describes a specific catalytic system often involves kinetic studies where the concentrations of the reactants are varied. rsc.org
Photocatalytic Degradation Processes
Photocatalysis is another key technology for the degradation of organic pollutants like nitrophenols in water. This process typically involves a semiconductor photocatalyst that, upon absorbing light of sufficient energy, generates electron-hole pairs which in turn produce highly reactive oxygen species that degrade the pollutant. wiley.com
Fe-doped TiO₂ Catalysts in Water Treatment
Titanium dioxide (TiO₂) is a widely used photocatalyst, and its activity can be enhanced by doping with metal ions. nih.gov Iron-doped TiO₂ (Fe-doped TiO₂) nanoparticles have been studied for the photocatalytic degradation and mineralization of 4-tert-butylphenol (B1678320) under UV irradiation. nih.gov Research has shown that the doping of TiO₂ with iron can significantly improve its photocatalytic efficiency. nih.gov
In one study, a 4% Fe/TiO₂ catalyst demonstrated the highest efficiency, achieving 86% removal of total organic carbon. nih.gov Increasing the iron content on the catalyst from 0.5% to 4% led to a decrease in the formation of intermediate products and an increase in the production of carbon dioxide, indicating more complete mineralization. nih.gov However, the addition of hydrogen peroxide (H₂O₂) to the Fe/TiO₂ system under UV light did not further improve the photocatalytic performance. nih.gov
| Catalyst | Pollutant | Light Source | Key Finding | Reference |
| Fe-doped TiO₂ | 4-tert-butylphenol | UV | 4% Fe/TiO₂ showed the highest photocatalytic efficiency with 86% total organic carbon removal. nih.gov | nih.gov |
| Cu-Mo-TiO₂ | 4-tert-butylphenol | Solar Light | Achieved 70% degradation within 150 minutes. nih.gov | nih.govsemanticscholar.org |
| Ag₂CO₃ | 4-tert-butylphenol | Simulated Solar Light | Complete degradation of 5 ppm 4-t-BP was achieved in 60 minutes with 200 mg/L of catalyst. mdpi.com | mdpi.com |
Reaction Kinetics of Photocatalytic Degradation
The kinetics of photocatalytic degradation are often modeled to understand the reaction rates and mechanisms. The degradation of 4-tert-butylphenol using Fe-doped TiO₂ catalysts has been found to follow pseudo-second-order kinetics. nih.gov In other systems, such as the degradation of 4-nitrophenol using other TiO₂-based catalysts, the reaction has been observed to follow pseudo-first-order kinetics. frontiersin.orgresearchgate.net
The rate of degradation is influenced by several factors, including the initial concentration of the pollutant and the catalyst dosage. mdpi.comresearchgate.net For instance, in the degradation of 4-tert-butylphenol with Ag₂CO₃, increasing the catalyst dosage from 100 mg/L to 300 mg/L increased the final degradation efficiency, which is attributed to the greater number of available active sites. mdpi.com However, at very high catalyst concentrations, the degradation rate might decrease due to light scattering and agglomeration of catalyst particles. mdpi.com
The initial concentration of the pollutant also plays a crucial role. For the Ag₂CO₃ system, the degradation efficiency increased when the initial concentration of 4-tert-butylphenol was raised from 2.5 ppm to 5 ppm, but decreased at higher concentrations of 7.5 and 10 ppm. mdpi.com
Role as an Intermediate in Synthetic Catalysis
4-tert-Butyl-2-nitrophenol serves as a significant intermediate in organic synthesis, primarily due to the reactivity of its nitro and hydroxyl functional groups. Its principal role in synthetic catalysis is as a precursor, most notably in the catalytic reduction to form 2-amino-4-tert-butylphenol (B71990). This transformation is a critical step as it converts the nitrophenol into a versatile building block for more complex molecules. chemicalbook.comlookchem.com
The reduction of the nitro group in nitrophenols to an amino group is a fundamentally important industrial reaction. nih.gov The catalytic hydrogenation of this compound is a common and efficient method to achieve this. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. prepchem.com For instance, research has demonstrated the effective reduction of a nitrophenol by dissolving it in ethyl acetate (B1210297) with a 10% Pd/C catalyst and subjecting the mixture to hydrogen gas pressure. prepchem.com The resulting 2-amino-4-tert-butylphenol is a valuable product with its own set of applications as a subsequent intermediate. chemicalbook.com
The catalytic reduction of nitrophenols is frequently used as a model reaction to evaluate the efficiency and kinetics of new catalytic systems. nih.govacs.org Studies have investigated various catalysts, including gold nanoparticles and copper complexes, for the reduction of related nitrophenol isomers, providing insight into reaction mechanisms and catalyst activity. nih.govcore.ac.uk
The significance of this compound as an intermediate is underscored by the utility of its reduction product, 2-amino-4-tert-butylphenol. This aminophenol derivative is a key reactant in the synthesis of various specialized chemicals, including:
Biologically important 2-(pyridyl)benzoxazole derivatives. chemicalbook.com
Hydrophobic organocatalysts used for asymmetric aldol (B89426) reactions. chemicalbook.com
Key intermediates for preparing selective receptors in anion-sensitive membrane sensors. chemicalbook.com
This pathway, from the nitrated phenol (B47542) to the amine and then to more complex structures, highlights the strategic importance of this compound in multi-step synthetic routes.
Catalytic Transformation of this compound
The following table details the primary catalytic transformation where this compound serves as an intermediate.
| Starting Material | Product | Catalyst / Reagents | Reaction Type | Significance of Transformation |
| This compound | 2-Amino-4-tert-butylphenol | Palladium on Carbon (Pd/C) / Hydrogen (H₂) | Catalytic Hydrogenation (Reduction) | Creates a key intermediate for synthesizing organocatalysts and biologically active compounds. chemicalbook.comprepchem.com |
Environmental Fate, Transport, and Degradation Pathways of 4 Tert Butyl 2 Nitrophenol
Biodegradation Mechanisms
The microbial breakdown of 4-tert-butyl-2-nitrophenol is a key process in its environmental degradation. Although specific studies on this compound are not extensively available, research on related molecules provides a strong basis for understanding the likely operative mechanisms.
The biodegradation of aromatic compounds like this compound often commences with hydroxylation of the benzene (B151609) ring, followed by ring cleavage. For the related compound, 4-tert-butylphenol (B1678320), the degradation is initiated by hydroxylation to form 4-tert-butylcatechol. nih.govresearchgate.net This intermediate is then susceptible to ring cleavage.
One of the primary mechanisms for the degradation of catecholic intermediates is the meta-cleavage pathway . researchgate.netnih.govnih.gov This pathway involves the enzymatic cleavage of the aromatic ring adjacent to the two hydroxyl groups. In the case of 4-tert-butylcatechol, a meta-cleavage enzyme, catechol 2,3-dioxygenase, would catalyze the cleavage of the bond between the carbon atoms at the 2 and 3 positions of the ring. nih.gov This results in the formation of a linear, unsaturated aliphatic acid. This pathway is common in the degradation of various alkylphenols by soil and aquatic microorganisms. nih.gov
Another potential initial step in the degradation of nitrophenols can be the reduction of the nitro group to an amino group, forming an aminophenol. acs.org For instance, the anaerobic biodegradation of 2-nitrophenol (B165410) and 4-nitrophenol (B140041) has been shown to produce 2-aminophenol (B121084) and 4-aminophenol (B1666318), respectively. govinfo.gov However, under aerobic conditions, the oxidative pathway involving hydroxylation and ring cleavage is more commonly reported for substituted phenols. acs.org
Several bacterial strains have been identified with the capability to degrade alkylphenols and nitrophenols, suggesting their potential role in the bioremediation of this compound.
Sphingobium fuliginis : Strains of Sphingobium fuliginis, such as TIK-1, have been isolated from the rhizosphere of reeds and are capable of utilizing 4-tert-butylphenol as a sole source of carbon and energy. researchgate.netnih.gov These bacteria have been shown to degrade a wide range of 4-alkylphenols with varying side chain structures. nih.gov The degradation proceeds via the meta-cleavage pathway. researchgate.netnih.govnih.gov Given its demonstrated versatility in degrading alkylphenols, it is plausible that Sphingobium fuliginis could also degrade this compound, likely following an initial transformation of the nitro group.
Rhodococcus imtechensis : The bacterial strain Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, has demonstrated the ability to utilize 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol (B41442) as sole carbon and energy sources. acs.orgnih.gov This strain employs both oxidative and reductive mechanisms for the initial transformation of these compounds. acs.org The genus Rhodococcus is known for its metabolic versatility and its ability to degrade a wide array of xenobiotic compounds, including nitro-substituted aromatics. researchgate.net This suggests that Rhodococcus imtechensis could potentially metabolize this compound.
| Microorganism | Degraded Compound(s) | Key Degradation Pathway | Reference |
| Sphingobium fuliginis (e.g., strain TIK-1) | 4-tert-butylphenol, various other 4-alkylphenols | Hydroxylation followed by meta-cleavage | researchgate.netnih.gov |
| Rhodococcus imtechensis (strain RKJ300) | 4-nitrophenol, 2-chloro-4-nitrophenol, 2,4-dinitrophenol | Oxidative and reductive mechanisms | acs.orgnih.gov |
The identification of metabolic intermediates is crucial for elucidating the complete degradation pathway.
For the degradation of 4-tert-butylphenol by Sphingobium fuliginis TIK-1, the following metabolites have been identified:
4-tert-butylcatechol : This is the initial product of hydroxylation of 4-tert-butylphenol. researchgate.netnih.gov
3,3-dimethyl-2-butanone : This compound is formed following the meta-cleavage of the aromatic ring of 4-tert-butylcatechol. nih.gov
In the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300, the identified intermediates include:
Chlorohydroquinone acs.org
Hydroquinone acs.org
These findings suggest that the degradation of this compound would likely proceed through a series of hydroxylated and/or reduced intermediates before the aromatic ring is cleaved.
| Parent Compound | Degrading Microorganism | Identified Metabolites | Reference |
| 4-tert-butylphenol | Sphingobium fuliginis TIK-1 | 4-tert-butylcatechol, 3,3-dimethyl-2-butanone | researchgate.netnih.gov |
| 2-chloro-4-nitrophenol | Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone | acs.org |
Abiotic Degradation Processes
In addition to biodegradation, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of this compound in the environment.
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. For phenolic compounds, this can occur through direct photolysis or indirect photolysis involving photosensitizers or reactive oxygen species.
Studies on the aqueous photodegradation of 4-tert-butylphenol have shown that it can be transformed through photo-initiated processes. nih.gov Direct photolysis can lead to the formation of intermediates such as 4-tert-butylcatechol and a 4-tert-butylphenol dimer . nih.gov When the photodegradation is mediated by hydroxyl radicals (HO•), which can be generated by the photolysis of hydrogen peroxide, the products identified are 4-tert-butylcatechol and hydroquinone . nih.gov The benzene ring of 4-tert-butylphenol can be fractured during the oxidation process. nih.gov
The photocatalytic degradation of 4-nitrophenol in the presence of titanium dioxide (TiO2) has also been studied, indicating that photocatalysis is an effective method for the removal of nitrophenols from water. researchgate.net Given these findings, it is expected that this compound would also be susceptible to photodegradation in the environment, particularly in sunlit surface waters. The presence of the nitro group may influence the photolytic pathway and the resulting products.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis under typical environmental pH conditions has not been extensively reported. However, some information can be inferred from its chemical structure and related compounds. Phenolic compounds are generally stable to hydrolysis under neutral pH conditions. Under basic conditions, the phenolic hydroxyl group can be deprotonated, but the aromatic ring and the nitro and tert-butyl substituents are not typically susceptible to hydrolysis. One study mentions that basic hydrolysis can be used to regenerate the phenolic hydroxyl group from its protected form during chemical synthesis, which is a standard chemical reaction rather than an environmental degradation process. vulcanchem.com A study on the alkaline hydrolysis of monoesterified 4-tert-butylcalix acs.orgarenes, which are complex molecules containing 4-tert-butylphenol units, indicates that the ester linkages are susceptible to hydrolysis, but this is not directly applicable to the stability of the this compound molecule itself. rsc.orgrsc.org
Occurrence and Distribution in Environmental Compartments (Water, Sediment, Biota)
Direct and extensive monitoring data for this compound in the environment is not widely available in public literature. However, its occurrence and distribution can be inferred from its chemical properties and the behavior of structurally similar compounds, such as other nitrophenols and alkylphenols.
Water: Nitrophenols are recognized as environmental pollutants often found in industrial wastewater, particularly from the manufacturing of dyes, pesticides, and pharmaceuticals. researchgate.netnih.govpjoes.com They can enter aquatic systems through industrial discharge and as degradation products of other chemicals, like certain pesticides. cdc.govnih.gov this compound, being a substituted nitrophenol, is expected to be found in water bodies receiving such industrial effluents. cymitquimica.com Its solubility characteristics—moderately soluble in organic solvents and less so in water—suggest that while it can be present in the water column, a significant portion may partition to other compartments. cymitquimica.com
Studies on various nitrophenols in river and lake waters have shown concentrations that can range from nanograms per liter (ng/L) to several micrograms per liter (µg/L). pjoes.com For instance, analysis of the Ebro river in Spain detected 2-nitrophenol and 4-nitrophenol in the range of 0.1–5.0 µg/L. pjoes.com In Japan, these compounds were found in river waters at concentrations of 0.04 to 10 µg/L. pjoes.com While specific concentrations for this compound are not documented, analytical methods have been developed that are capable of detecting it at low concentrations. One method using single-drop liquid phase microextraction coupled with HPLC reported a detection limit of 1.0–200 µg/L for this compound in environmental water samples. researchgate.net
Sediment: The fate of nitrophenols in aquatic environments is significantly influenced by partitioning between water, sediment, and biota. govinfo.gov A non-steady-state equilibrium model for 4-nitrophenol predicted that approximately 4.44% of the compound would partition to sediment, with the vast majority (94.6%) remaining in the water. cdc.gov However, the presence of the lipophilic tert-butyl group on this compound likely increases its tendency to adsorb to organic matter in soil and sediment compared to unsubstituted nitrophenols. The calculated soil adsorption coefficient for the related compound 4-tert-butylphenol (log KOC = 3.1) indicates low mobility in soil, suggesting it will tend to partition to soil and sediment upon release. industrialchemicals.gov.au Therefore, sediment in industrially impacted areas could act as a sink for this compound.
Biota: The potential for bioaccumulation in aquatic organisms is a key aspect of the environmental profile of phenolic compounds. The environmental half-lives of most phenols are relatively short, and they are not generally considered to bioaccumulate significantly in fish, with a typical half-life of less than a day. gov.bc.cagov.bc.ca However, the presence of these compounds in fish tissue can indicate recent or chronic exposure. gov.bc.cagov.bc.ca For nitrophenols, there is evidence of bioaccumulation in edible aquatic species. cdc.gov The moderate bioaccumulation potential of the analogue 4-tert-pentylphenol has been noted. service.gov.uk Given the structure of this compound, which combines a phenol (B47542) ring with a bulky, fat-soluble tert-butyl group, a moderate potential for bioaccumulation in aquatic life cannot be ruled out.
Interactive Data Table: Detection and Ecotoxicity of Related Phenolic Compounds
The following table summarizes findings on related compounds, providing context for the potential environmental concentrations and effects of this compound.
| Compound | Environmental Matrix | Concentration / Effect Level | Location / Study Type | Reference |
| 2-Nitrophenol | River Water | 0.1 - 5.0 µg/L | Ebro River, Spain | pjoes.com |
| 4-Nitrophenol | River Water | 0.1 - 5.0 µg/L | Ebro River, Spain | pjoes.com |
| 2-Nitrophenol | River Water | 0.04 - 10 µg/L | Japan | pjoes.com |
| 4-Nitrophenol | River Water | 0.04 - 10 µg/L | Japan | pjoes.com |
| 4-tert-Butylphenol | Surface Water | Predicted No-Effect Concentration (PNEC) of 2 µg/L | UK Risk Assessment | service.gov.uk |
| 4-tert-Pentylphenol | Surface Water | Predicted No-Effect Concentration (PNEC) of 2 µg/L | UK Risk Assessment | service.gov.uk |
| 4-Nitrophenol | Groundwater | <0.2–250 µg/L | USA (2000-2022) | cdc.gov |
| 2-Nitrophenol | Groundwater | <0.25–40 µg/L | USA (2000-2022) | cdc.gov |
Environmental Risk Assessment Methodologies and Emerging Concerns
The environmental risk assessment for a chemical like this compound involves evaluating its potential adverse effects on ecosystems. This process generally follows established frameworks that compare predicted or measured environmental concentrations with concentrations known to cause no adverse effects.
Environmental Risk Assessment Methodologies: A standard risk assessment methodology involves several steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. For aquatic environments, a predicted no-effect concentration (PNEC) is often derived from ecotoxicity data (e.g., LC50 values for fish, daphnia, and algae). service.gov.uk This PNEC is then compared to the predicted environmental concentration (PEC) or measured environmental concentration (MEC). The ratio of PEC to PNEC determines the risk quotient (RQ). An RQ value greater than 1 indicates a potential risk to the environment, prompting further investigation or risk management measures. industrialchemicals.gov.au
For a related compound, 4-tert-pentylphenol, the PNEC for freshwater was determined to be 2 µg/L, based on its effects on fish. service.gov.uk The risk assessment for 4-tert-butylphenol and 4-tert-pentylphenol in Australia concluded that while the predicted concentrations in surface waters were below the level of concern based on conventional ecotoxicity tests (RQ <1), this might underestimate the actual environmental risks. industrialchemicals.gov.au
Emerging Concerns: A significant emerging concern for alkylphenols is their potential to act as endocrine-disrupting chemicals (EDCs). industrialchemicals.gov.au 4-tert-butylphenol, a close structural analogue to the subject compound, has been identified as an endocrine disruptor. nih.gov Such chemicals can interfere with the hormonal systems of wildlife, potentially causing reproductive and developmental problems even at very low concentrations. The evaluation of 4-tert-butylphenol highlighted its potential to cause endocrine-mediated effects as a key concern for the environment. industrialchemicals.gov.au
The nitro-group also contributes to the toxicity of these compounds. Nitrophenols are generally considered toxic pollutants, with some having mutagenic potential. pjoes.commdpi.com The toxicity of nitrophenols can vary based on the number and position of nitro groups and other substituents on the phenol ring. pjoes.com For example, 2,4-dinitrophenol is generally more toxic than 4-nitrophenol. jst.go.jp The combination of a tert-butyl group and a nitro group on the same phenol molecule, as in this compound, presents a unique profile whose specific long-term environmental and health effects warrant more detailed investigation. Concerns also exist regarding the formation of highly recalcitrant byproducts during the degradation of some nitroaromatic compounds. nih.gov
Biological Interactions and Toxicological Mechanisms of 4 Tert Butyl 2 Nitrophenol
Mechanisms of Mitochondrial Oxidative Phosphorylation Uncoupling
The proposed mechanism for weakly acidic uncouplers like nitrophenols involves the following steps:
Protonation: In the acidic intermembrane space of the mitochondria, the weakly acidic uncoupler molecule picks up a proton.
Membrane Diffusion: The now-protonated, neutral molecule becomes more lipophilic and can diffuse across the inner mitochondrial membrane.
Deprotonation: Upon entering the alkaline mitochondrial matrix, the molecule releases its proton.
Anion Return: The resulting anion diffuses back across the membrane to the intermembrane space, driven by the membrane potential, to repeat the cycle.
This process shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. nih.gov The energy stored in the proton gradient, which is normally used to synthesize ATP, is instead dissipated as heat. This disruption leads to an increased rate of electron transport and oxygen consumption as the mitochondrion attempts to re-establish the proton gradient, but with reduced ATP synthesis. nih.gov Key structural features required for this activity are an acid-dissociable group (the phenolic hydroxyl), a bulky hydrophobic moiety (the tert-butyl group), and an electron-withdrawing group (the nitro group) that helps to delocalize the negative charge of the anion, stabilizing it within the hydrophobic membrane. nih.gov
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Specific studies investigating the induction of oxidative stress by 4-tert-butyl-2-nitrophenol have not been identified. However, research on structurally related compounds provides insight into potential mechanisms. For instance, 4-tert-butylphenol (B1678320) (4-t-BP), which lacks the nitro group, has been shown to induce the production of intracellular reactive oxygen species (ROS) in zebrafish models. nih.gov
Another related compound, tert-butyl hydroperoxide (t-BHP), is widely used as a model substance to induce oxidative stress. nih.govmdpi.com It is metabolized by cytochrome P450, leading to the production of peroxyl and alkoxyl radicals, which can initiate lipid peroxidation of polyunsaturated fatty acids in cell membranes. mdpi.com This process disrupts membrane integrity and depletes cellular antioxidants like glutathione (B108866) (GSH). mdpi.com Oxidative stress occurs when the generation of ROS overwhelms the cell's antioxidant defense mechanisms, leading to damage to proteins, lipids, and DNA. mdpi.com Given these findings in related molecules, it is plausible that this compound could also contribute to cellular oxidative stress, although direct evidence is currently lacking.
Apoptosis Induction Pathways (e.g., p53-bcl-2/bax-capase3)
There is no direct research available on apoptosis induction pathways specifically for this compound. However, studies on the related compound 4-tert-butylphenol (4-t-BP) have demonstrated its ability to initiate apoptosis through the p53-bcl-2/bax-caspase-3 pathway in zebrafish embryos. nih.gov
This intrinsic, or mitochondrial, pathway of apoptosis is a highly regulated process of programmed cell death. nih.gov
Initiation: Cellular stress, such as that caused by ROS, can activate the tumor suppressor protein p53.
Bcl-2 Family Regulation: p53 can then influence the balance of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2.
Mitochondrial Permeabilization: An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.
Caspase Activation: Cytochrome c in the cytosol triggers the activation of a cascade of proteases called caspases, starting with initiator caspases (like caspase-9) which then activate executioner caspases (like caspase-3).
Cell Death: Activated caspase-3 carries out the systematic dismantling of the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov
Exposure to t-BHP has also been shown to induce apoptosis via a mitochondria-mediated signaling pathway, involving the loss of mitochondrial membrane potential and the activation of caspase-3. nih.govresearchgate.net This suggests that compounds capable of inducing oxidative stress can trigger this apoptotic cascade.
Endocrine Disruption Mechanisms
Specific data on the endocrine-disrupting mechanisms of this compound are not available. However, several related tert-butylated phenols are recognized as endocrine-disrupting chemicals (EDCs).
4-tert-butylphenol (4-t-BP) and 4-tert-pentylphenol have been identified as having endocrine-disrupting properties, acting as estrogen receptor agonists. They can bind to estrogen receptors, potentially mimicking or blocking the action of natural estrogen, which can lead to adverse effects on reproductive health and development.
2,4-di-tert-butylphenol (B135424) (2,4-DTBP) has been identified as a potential EDC and obesogen that functions by activating the retinoid X receptor (RXR). nih.govnih.gov RXR forms heterodimers with other nuclear receptors, including the peroxisome proliferator-activated receptor (PPAR) gamma, which is a master regulator of adipogenesis. nih.govnih.gov
Given that the tert-butyl group is a common feature in these known EDCs, it is possible that this compound could also interact with nuclear receptors, but this has not been experimentally verified.
Developmental Toxicity Mechanisms (e.g., cardiotoxicity, hypopigmentation)
There is a lack of specific research on the developmental toxicity of this compound. However, studies on the related compounds 4-tert-butylphenol (4-t-BP) and the nitrophenolic herbicide dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) indicate potential mechanisms of developmental toxicity.
Exposure to 4-t-BP in zebrafish embryos has been shown to induce a range of developmental issues, including:
Reduced embryo hatchability and morphological abnormalities. nih.gov
Cardiotoxicity: Observed as changes in the expression of genes related to cardiac development. nih.gov
Hypopigmentation: Caused by changes in the expression of genes involved in melanin (B1238610) synthesis. nih.gov
Dinoseb, which contains both butyl and nitro groups, has demonstrated significant developmental toxicity and teratogenicity in various animal models, including rats, mice, and rabbits. nih.govresearchgate.net The specific malformations and toxicity profiles vary depending on the species and route of exposure. nih.gov These findings suggest that both the tert-butylphenol and nitrophenol moieties have the potential to interfere with normal developmental processes.
Organ-Specific Toxicological Pathways (e.g., hepatic, renal, neurological)
Specific organ toxicity pathways for this compound have not been extensively studied. The primary information comes from safety data sheets, which indicate that the compound may cause respiratory irritation . echemi.comnih.gov
Studies on related compounds suggest other potential organ targets:
Hepatic Toxicity: Chronic exposure to 4-t-BP has been shown to induce hepatotoxicity in fish, characterized by alterations in oxidative stress markers and liver enzymes. nih.gov The liver is a primary organ for metabolizing foreign chemicals, making it vulnerable to such compounds. nih.gov
Renal Toxicity: Oxidative stress is linked to various forms of kidney dysfunction. mdpi.com The use of t-BHP to induce oxidative stress in human embryonic kidney (HEK293) cells is a common model for studying renal cell injury. mdpi.com
Neurological Effects: 2,4-di-tert-butylphenol has been shown to have protective effects against oxidative stress in neuronal cells, but this also highlights the potential for this class of compounds to interact with the nervous system. nih.govresearchgate.net
The toxicological profile for nitrophenols, in general, indicates that different isomers can target different organs. For example, inhalation exposure to 4-nitrophenol (B140041) in animals primarily affects the hematological system and eyes, while 2-nitrophenol (B165410) targets the upper respiratory system. cdc.gov
Interaction with Cellular Components and Enzymes
Direct studies on the interaction of this compound with specific cellular components and enzymes are scarce. However, its chemical structure provides clues about its potential interactions. The presence of a phenolic hydroxyl group and a nitro group are key features that can mediate interactions with the active sites of enzymes or cellular receptors.
The bulky tert-butyl groups on related compounds, such as 2,6-di-tert-butyl-4-nitrophenol (B147179), can create significant steric hindrance that influences how the molecule binds to other components, such as metal centers in enzymes. nih.gov This steric effect can force the molecule to adopt unusual binding configurations, for example, binding via the nitro group rather than the more typical phenolate (B1203915) oxygen. nih.gov Such interactions could potentially alter the function of a wide range of proteins and enzymes within the cell.
Data Tables
Table 1: Summary of Potential Toxicological Mechanisms Based on Related Compounds This table summarizes findings from structurally similar compounds, as direct data for this compound is limited.
| Toxicological Mechanism | Finding | Related Compound Studied |
|---|---|---|
| Mitochondrial Uncoupling | Acts as a protonophore, dissipating the proton gradient. | 2,4-Dinitrophenol (B41442) |
| Oxidative Stress | Induces intracellular ROS production. | 4-tert-Butylphenol |
| Apoptosis Induction | Initiates apoptosis via p53-bcl-2/bax-caspase-3 pathway. | 4-tert-Butylphenol |
| Endocrine Disruption | Acts as an estrogen receptor agonist. | 4-tert-Butylphenol |
| Endocrine Disruption | Activates Retinoid X Receptor (RXR). | 2,4-di-tert-butylphenol |
| Developmental Toxicity | Causes cardiotoxicity and hypopigmentation in zebrafish. | 4-tert-Butylphenol |
| Organ-Specific Toxicity | May cause respiratory irritation. | This compound |
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
|---|---|
| Skin irritation | H315: Causes skin irritation |
| Eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | H335: May cause respiratory irritation |
Source: PubChem, Echemi echemi.comnih.gov
Biotransformation and Excretion Pathways
The biotransformation and subsequent excretion of this compound are critical processes that determine its biological activity and potential toxicity. While direct metabolic studies on this compound are limited, the metabolic pathways can be largely inferred from studies on structurally similar compounds, such as other nitrophenols and substituted phenols. The metabolism of these xenobiotics generally involves two phases: Phase I reactions that introduce or expose functional groups, and Phase II conjugation reactions that increase water solubility and facilitate excretion. cdc.gov The following sections detail the key aspects of these pathways, with a particular focus on the involvement of gut microflora and conjugation reactions.
Role of Gut Microflora in Metabolism
The diverse and metabolically active community of microorganisms residing in the gastrointestinal tract plays a significant role in the biotransformation of many xenobiotics, including phenolic compounds. nih.govnih.gov For substituted nitrophenols, the gut microbiota can be instrumental in initial metabolic steps that precede systemic absorption and further hepatic metabolism.
Research on analogous compounds suggests that intestinal microflora can contribute significantly to the metabolism of nitrophenols. For instance, studies on 2,6-di-tert-butyl-4-nitrophenol (DBNP) have indicated that the intestinal microflora may be involved in its metabolism, thereby influencing its absorption. ussvicb.org The reduction of the nitro group to an amino group is a common metabolic pathway for nitrophenols, and this transformation can be carried out by gut bacteria. This reduction can lead to the formation of aminophenols, which are then subject to further metabolic processes. cdc.gov
The metabolic activities of gut microflora are complex and can significantly influence the bioavailability and toxicological profile of ingested compounds. The biotransformation of polyphenols by gut bacteria into more readily absorbable low-molecular-weight phenolic compounds is well-documented, and similar enzymatic processes are likely involved in the metabolism of this compound. nih.gov
Conjugation Reactions (e.g., glucuronide formation)
Following absorption, either of the parent compound or its metabolites formed by gut microflora, this compound and its derivatives undergo Phase II conjugation reactions, primarily in the liver. These reactions are detoxification pathways that render the compounds more water-soluble, facilitating their elimination from the body, predominantly via urine. uomus.edu.iq
The most significant conjugation reaction for phenolic compounds is glucuronidation. This process involves the enzymatic transfer of glucuronic acid from the activated coenzyme uridine-5-diphospho-α-D-glucuronic acid (UDPGA) to the hydroxyl group of the phenol (B47542). uomus.edu.iq This reaction is catalyzed by UDP-glucuronyltransferases (UGTs). The resulting glucuronide conjugate is significantly more polar and is readily excreted. Studies on various substituted phenols, such as 2,4-di-tert-butylphenol and other nitrophenols, have consistently shown that glucuronide conjugates are major urinary metabolites. cdc.govnih.gov For example, after oral exposure to 4-nitrophenol in rats, a significant portion of the administered dose is excreted as glucuronide and sulfate (B86663) conjugates. cdc.gov
In addition to glucuronidation, sulfation is another important conjugation pathway for phenols. This reaction, catalyzed by sulfotransferases, involves the transfer of a sulfonate group to the hydroxyl moiety. uomus.edu.iq Glutathione conjugation may also occur, particularly if reactive electrophilic intermediates are formed during Phase I metabolism. cdc.gov The excretion of these conjugated metabolites is generally rapid. For instance, 4-nitrophenol is quickly eliminated, with the majority of the dose being excreted in the urine within 96 hours in rats. cdc.gov
Advanced Analytical Methodologies for Detection and Quantification of 4 Tert Butyl 2 Nitrophenol
Chromatographic Separation Techniques (HPLC, GC)
Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of complex environmental and biological samples. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of phenolic compounds. chula.ac.th
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of nitrophenols. Reversed-phase (RP) HPLC is a common approach, typically utilizing a C18 column. nih.gov The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). researchgate.net An isocratic ion-pair RP-HPLC method has been developed for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites, using a mobile phase of methanol (B129727) and a citrate (B86180) buffer. nih.gov For the analysis of 4-Butyl-2-nitrophenol, a reverse-phase method with a mobile phase containing acetonitrile (B52724), water, and phosphoric acid has been demonstrated. sielc.com To ensure compatibility with mass spectrometry (MS) detectors, phosphoric acid can be substituted with formic acid. sielc.com
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing phenolic compounds. chula.ac.th However, the separation of isomers can be challenging. chula.ac.th For instance, analyzing a mixture of eighteen phenolic compounds, including various nitrophenol and methylphenol isomers, often results in co-elution on standard polysiloxane stationary phases. chula.ac.th To overcome this, derivatized cyclodextrins have been successfully used as GC stationary phases to improve the separation of these isomers. chula.ac.th For the analysis of metabolites of 4-tert-butylphenol (B1678320), samples can be derivatized using trimethylsilylation (TMS) before being analyzed by GC-MS. nih.gov
Interactive Table: Comparison of Chromatographic Techniques for Phenol (B47542) Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. chula.ac.th |
| Typical Stationary Phase | C18 (Octadecylsilica). nih.gov | Polysiloxanes, Derivatized Cyclodextrins. chula.ac.th |
| Typical Mobile Phase | Acetonitrile/Water/Buffer mixtures. sielc.comnih.gov | Inert carrier gas (e.g., Helium, Nitrogen). chula.ac.th |
| Derivatization | Often not required. | Often required for polar analytes like phenols to increase volatility (e.g., silylation). nih.gov |
| Common Detector | UV-Vis, Mass Spectrometry (MS). mdpi.comnih.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). mdpi.comchula.ac.th |
Spectroscopic Detection Methods (UV-Vis, Fluorescence)
Spectroscopic methods are commonly coupled with chromatographic techniques to provide quantitative detection.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a robust detection method for nitrophenols. The absorption spectrum of nitrophenols is pH-dependent. An aqueous solution of 4-nitrophenol typically shows an absorption peak around 317-320 nm. researchgate.net Upon the addition of a base, such as in the presence of ammonia (B1221849) or sodium borohydride (B1222165), the phenolic proton is removed to form the 4-nitrophenolate (B89219) ion, resulting in a distinct color change to yellow and a bathochromic shift of the absorption maximum to approximately 400 nm. scispace.comresearchgate.net This property is exploited for sensitive detection. For instance, in one HPLC method, the optimal wavelength for the simultaneous detection of 4-nitrophenol and its metabolites was found to be 290 nm. nih.gov A barium-nickel-doped alumina (B75360) nanocomposite designed for sensing applications showed a broad absorption band between 300 and 325 nm. tandfonline.com
Fluorescence Spectroscopy: Laser-induced fluorescence is one of the most sensitive optical detection methods available. spiedigitallibrary.org However, not all molecules exhibit native fluorescence. spiedigitallibrary.org While some phenols can be detected via their native fluorescence, the technique is more commonly applied after a derivatization step to attach a fluorescent tag to the analyte, a process which can be cumbersome. spiedigitallibrary.org
Interactive Table: UV-Vis Absorption Data for 4-Nitrophenol
| Condition | λmax (nm) | Analyte Species | Reference |
|---|---|---|---|
| Aqueous Solution | ~318 nm | 4-Nitrophenol (undissociated) | researchgate.net |
| After addition of NaBH₄ | ~400 nm | 4-Nitrophenolate ion | researchgate.net |
Electrochemical Sensing Approaches
Electrochemical sensors offer an attractive alternative to traditional methods due to their potential for low cost, high sensitivity, and in-situ detection. scispace.com However, the direct electrochemical analysis of 4-nitrophenol at a bare glassy carbon electrode (GCE) often suffers from low sensitivity and interference problems. scispace.com
To enhance sensor performance, the surface of the working electrode is often modified with nanomaterials. These modifications increase the electroactive surface area and catalytic activity, leading to improved sensitivity and selectivity. scispace.com
A wide array of materials has been used to fabricate modified electrodes for nitrophenol detection:
Graphene-Based Materials: Graphene-chitosan composites have been used to modify acetylene (B1199291) black paste electrodes and GCEs for the simultaneous determination of 2-nitrophenol (B165410) and 4-nitrophenol. nih.goviaea.org
Carbon Nanotubes (CNTs): Multi-wall carbon nanotubes (MWNTs) dispersed in a Nafion solution on a GCE significantly enhanced the reduction peak currents of nitrophenol isomers. nih.gov
Metal & Metal Oxide Nanoparticles: Various metal oxides like CuO, MnO₂, and Fe₃O₄ have been used as electroactive materials. researchgate.net A sensor based on a barium-nickel-doped aluminum oxide nanocomposite was developed for the enhanced detection of 4-nitrophenol. tandfonline.com Another study utilized zinc sulfide (B99878) nanoparticles and 4-tert-butylcalix mdpi.comarene functionalized reduced graphene oxide to fabricate a GCE for detecting 2,4-dinitrophenol (B41442). researchgate.net Mesoporous silica (B1680970) (MCM-41) modified electrodes have also shown very high sensitivity for nitroaromatic compounds. acs.org
Conducting Polymers: Poly(methylene blue) film electropolymerized on a GCE surface has been shown to have a remarkable effect on the electrochemical determination of 4-nitrophenol. researchgate.net
Interactive Table: Examples of Modified Electrodes for Nitrophenol Detection
| Electrode Modification | Target Analyte(s) | Technique | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Graphene-Chitosan / ABPE | 2-NP & 4-NP | Voltammetry | 80 nM (for 4-NP) | iaea.org |
| MWNT-Nafion / GCE | 2-NP & 4-NP | Voltammetry | 40 nM (for 4-NP) | nih.gov |
| ZnS NPs & Calixarene-rGO / GCE | 2,4-Dinitrophenol | DPV | 0.01 µM | researchgate.net |
| Ba-Ni-doped Al₂O₃ / GCE | 4-Nitrophenol | Electrochemical | 7.81 µM | tandfonline.com |
| Poly(methylene blue) / GCE | 4-Nitrophenol | DPV | Not Specified | researchgate.net |
Voltammetry measures the current response to an applied potential. nih.gov
Cyclic Voltammetry (CV): CV is primarily used to investigate the electrochemical behavior of an analyte, such as its reduction and oxidation potentials. electrochemsci.orgresearchgate.net For example, CV has been used to study the reduction of nitrophenol isomers at GCEs modified with carbon nanotubes and to analyze the electrochemical behavior of 4-nitrophenol on graphite (B72142) cathodes. researchgate.net
Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique used for quantitative analysis. researchgate.net It offers better resolution and lower detection limits compared to CV. researchgate.net DPV has been widely applied for the determination of 4-nitrophenol and its isomers using various modified electrodes, achieving detection limits in the nanomolar range. researchgate.netnih.gov Square wave voltammetry (SWV), a similar pulse technique, has also been optimized for rapid and sensitive nitrophenol determination. electrochemsci.orgconicet.gov.ar
Microbial Biosensors for Toxicity Detection
Microbial biosensors represent a promising approach for the rapid screening of chemical toxicity. nih.gov These sensors utilize microorganisms as the biological recognition element, and the toxic effects of a chemical are measured by monitoring the inhibition of microbial activity. mdpi.comnih.gov
The principle often relies on the inhibition of the respiratory chain activity of the microorganism by the toxicant. nih.gov This inhibition can be measured electrochemically. nih.gov For example, a whole-cell biosensor was developed using microorganisms like Pseudomonas fluorescens to assess the toxicity of phenol and nitrophenols. nih.gov The 50% inhibiting concentration (IC₅₀) is used as the quantitative standard for toxicity. nih.gov For P. fluorescens, the IC₅₀ value for 4-nitrophenol was determined to be 14.0 mg/L. nih.gov
Microbial Fuel Cells (MFCs) are another platform for toxicity biosensors. mdpi.comfrontiersin.org In an MFC, bacteria generate electricity from the oxidation of organic matter. soton.ac.uk When a toxic substance is introduced, it inhibits the bacterial metabolism, causing a measurable drop in the generated voltage or current, which is proportional to the toxicity level. frontiersin.orgsoton.ac.uk Multi-stage MFCs have been explored as biosensors for the online detection of 4-nitrophenol in wastewater, providing a potential early warning system for pollution incidents. frontiersin.orgsoton.ac.uk
Interactive Table: Toxicity of Nitrophenols Measured by Microbial Biosensor
| Compound | Test Microorganism | IC₅₀ (mg/L) at 60 min | Reference |
|---|---|---|---|
| Phenol | Pseudomonas fluorescens | 291.4 | nih.gov |
| 2-Nitrophenol | Pseudomonas fluorescens | 64.1 | nih.gov |
| 3-Nitrophenol | Pseudomonas fluorescens | 71.4 | nih.gov |
Sample Preparation and Extraction Techniques for Complex Matrices
Before instrumental analysis, the analyte of interest often needs to be isolated and concentrated from the sample matrix (e.g., water, soil, plasma), especially when present at trace levels. rsc.org
Traditional Techniques:
Liquid-Liquid Extraction (LLE): LLE is a classical method that partitions an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. rsc.org The efficiency depends on the distribution coefficient of the analyte between the two phases. rsc.org
Modern Microextraction Techniques: In recent years, a shift towards miniaturized and automated sample preparation techniques has occurred to reduce solvent consumption and improve efficiency. mdpi.compg.edu.pl
In-Tube Solid-Phase Microextraction (IT-SPME): This technique uses a capillary column as the extraction device. mdpi.com The inner wall of the capillary is coated with a sorbent material (the extraction phase). The sample solution is repeatedly drawn into and ejected from the capillary, allowing the analyte to be adsorbed onto the stationary phase. The analyte is then desorbed with a small amount of solvent and injected directly into the analytical instrument (e.g., HPLC). mdpi.com This process can be fully automated. mdpi.com
Hollow-Fibre Liquid-Phase Microextraction (HF-LPME): In this method, a porous hollow fiber contains an organic solvent (acceptor phase), which is immiscible with the aqueous sample (donor phase). The fiber is placed in the sample, and the analyte extracts from the sample, through the organic liquid membrane held in the pores of the fiber, and into the acceptor phase inside the lumen of the fiber. diva-portal.org This technique has been developed for the extraction of xenobiotics like nitrophenols from human plasma. diva-portal.org
Solidification of Floating Organic Drop Microextraction (SFODME): This is a mode of liquid-phase microextraction where a small volume of an organic solvent with a melting point near room temperature is used for extraction. After extraction, the sample is cooled, causing the organic droplet to solidify, which can then be easily removed for analysis. pg.edu.pl
Interactive Table: Overview of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. rsc.org | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive. |
| In-Tube Solid-Phase Microextraction (IT-SPME) | Adsorption of analyte onto a coated capillary stationary phase, followed by solvent desorption. mdpi.com | Automated, low solvent use, high reproducibility. mdpi.com | Limited by the capacity of the stationary phase. |
| Hollow-Fibre Liquid-Phase Microextraction (HF-LPME) | Extraction from an aqueous sample through a supported liquid membrane into an acceptor phase within a hollow fiber. diva-portal.org | High enrichment factor, protects against complex matrices. | Can have slower extraction kinetics. diva-portal.org |
| Solidification of Floating Organic Drop Microextraction (SFODME) | LLE using a small drop of extractant that is solidified by cooling for easy collection. pg.edu.pl | Solvent-minimized, simple equipment. | Limited to extractants with suitable melting points. |
Emerging Research Frontiers and Future Directions for 4 Tert Butyl 2 Nitrophenol Studies
Integration of Multi-Omics Approaches in Toxicological Research
The field of toxicology is undergoing a significant transformation with the advent of multi-omics technologies. These approaches, which include genomics, proteomics, metabolomics, and transcriptomics, allow for a comprehensive understanding of the molecular mechanisms underlying the toxic effects of chemicals like 4-tert-Butyl-2-nitrophenol.
Recent studies have begun to apply these powerful tools to investigate the biological impact of nitrophenols. For instance, research on 4-nitrophenol (B140041), a related compound, has shown that it can cause developmental abnormalities in the ovaries and oviducts of chickens. researchgate.net These studies have identified that 4-nitrophenol exposure up-regulates the expression of estrogen receptor alpha (ERα) in the ovaries, suggesting that granulosa cells are a key target of its toxic action. researchgate.net
Longitudinal exposomics studies, which track chemical exposures in a population over time, are also providing valuable insights. A recent study involving a multi-omic wellness cohort detected 2,6-di-tert-butyl-4-nitrophenol (B147179), a structurally similar compound, in human blood plasma. biorxiv.orgacs.org This research highlighted the dynamic nature of the chemical exposome and its interactions with the proteome, metabolome, and microbiome. biorxiv.orgacs.org Such studies are crucial for understanding the real-world health risks associated with exposure to these compounds.
Future research in this area will likely focus on integrating data from these different "omics" platforms to build comprehensive models of toxicity pathways. This will enable a more accurate prediction of the health risks associated with this compound exposure and facilitate the development of targeted interventions. The use of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and quantifying a wide range of chemicals and their metabolites in biological samples. acs.org
Development of Novel Remediation Technologies
The presence of nitrophenols in the environment, primarily due to industrial activities, has spurred the development of innovative remediation technologies. These methods aim to remove or degrade these pollutants from soil and water.
Several promising approaches are being explored for the remediation of nitrophenol-contaminated sites. These include:
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and Fenton's treatment, have shown effectiveness in degrading nitrophenols. researchgate.net For example, ozonation of 4-nitrophenol and 2,4-dinitrophenol (B41442) has been found to produce by-products that are more biodegradable than the parent compounds. researchgate.net
Bioremediation: This approach utilizes microorganisms to break down pollutants. Studies have identified bacterial consortia capable of degrading 4-nitrophenol with high efficiency. researchgate.net The optimization of physical and chemical parameters, such as pH, temperature, and nutrient availability, can significantly enhance the biodegradation process. researchgate.net
Adsorption: Materials with high surface area and specific functional groups can effectively adsorb nitrophenols from water. Metal-organic frameworks (MOFs) have emerged as highly promising adsorbents due to their tunable structures and large specific surface areas. mdpi.com For instance, a magnetic porous carbon-based adsorbent derived from a MOF has demonstrated good adsorption capacity for 4-nitrophenol and other organic contaminants. mdpi.com
Photocatalytic Degradation: This technology uses semiconductor materials to generate reactive oxygen species upon light irradiation, which then degrade organic pollutants. The combination of MOFs with other materials, such as copper tungstate (B81510) (CuWO4), has been shown to enhance the photocatalytic efficiency for the degradation of compounds like 4-nitrophenol. mdpi.com
The following table summarizes some of the remediation technologies being investigated for nitrophenols:
| Remediation Technology | Description | Key Findings |
| Advanced Oxidation Processes | Utilizes highly reactive species like hydroxyl radicals to degrade pollutants. | Ozonation can produce more biodegradable by-products. researchgate.net |
| Bioremediation | Employs microorganisms to break down contaminants. | Bacterial consortia can achieve high degradation efficiency for 4-nitrophenol. researchgate.net |
| Adsorption | Uses porous materials to capture pollutants. | Metal-organic frameworks (MOFs) show high adsorption capacity for nitrophenols. mdpi.com |
| Photocatalytic Degradation | Leverages light-activated catalysts for degradation. | MOF-based hybrid materials can enhance photocatalytic efficiency. mdpi.com |
Future research will likely focus on developing hybrid remediation systems that combine the strengths of different technologies to achieve more efficient and cost-effective cleanup of nitrophenol-contaminated environments.
Sustainable Synthesis and Green Chemistry Principles
The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. This involves using less hazardous substances, reducing waste, and improving energy efficiency.
The synthesis of nitrophenols traditionally involves nitration reactions that can generate significant amounts of by-products and require harsh reaction conditions. cdnsciencepub.com Researchers are now exploring more sustainable synthetic routes. For example, studies on the nitration of related phenols have investigated the reaction mechanisms to better control the formation of desired products and minimize unwanted isomers. cdnsciencepub.com
Green chemistry also emphasizes the use of renewable feedstocks and catalysts. royalsocietypublishing.org While specific green synthesis routes for this compound are not yet widely reported, the broader trends in chemical synthesis suggest a move towards biocatalysis and the use of environmentally benign solvents like water or ionic liquids. royalsocietypublishing.org The development of reusable catalysts, such as those supported on magnetic nanoparticles, is another active area of research that could be applied to the synthesis of this compound. acs.org
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes:
Prevent waste
Maximize atom economy
Design less hazardous chemical syntheses
Design safer chemicals and products
Use safer solvents and reaction conditions
Increase energy efficiency
Use renewable feedstocks
Avoid chemical derivatives
Use catalysts, not stoichiometric reagents
Design for degradation
Analyze in real-time to prevent pollution
Minimize the potential for accidents
Adherence to these principles will be crucial in shaping the future of industrial chemistry and reducing the environmental footprint of compounds like this compound.
Advanced Materials Design and Engineering
This compound and its derivatives have potential applications in the design and engineering of advanced materials. Its chemical structure, featuring both a phenolic hydroxyl group and a nitro group, makes it a versatile building block for various materials.
One area of interest is the development of molecularly imprinted polymers (MIPs). These are synthetic polymers with tailor-made recognition sites for a specific target molecule. Research has shown that MIPs can be designed for the selective removal of phenols from wastewater. nih.gov While not specifically focused on this compound, these studies demonstrate the potential for creating highly selective adsorbents for related compounds. The design of these materials often involves computational modeling to optimize the interactions between the template molecule and the polymer matrix. mdpi.com
The compound can also be used in the synthesis of metal complexes with interesting properties. For instance, the reaction of 2,6-di-tert-butyl-4-nitrophenol with copper(II) and zinc(II) has been shown to form complexes where the metal coordinates to the nitro group rather than the phenolic oxygen, a sterically driven preference. nih.gov These complexes exhibit hydrogen-atom transfer reactivity, which could be relevant for catalytic applications. nih.gov
Furthermore, this compound can serve as a precursor for other functional molecules. It is used in the preparation of biocides and as an intermediate in the synthesis of dyes and pigments. lookchem.com Its antioxidant properties also make it suitable for use in plastics, rubber, and lubricants. lookchem.com
Future research in this domain will likely explore the incorporation of this compound into novel polymeric materials, metal-organic frameworks, and functional coatings, leveraging its unique chemical characteristics for a range of applications.
Refined Computational Predictions and Machine Learning Applications
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. These methods can be used to predict the properties, reactivity, and toxicity of chemical compounds, thereby accelerating research and reducing the need for extensive experimental work.
For this compound, computational methods can be applied to:
Predict Physicochemical Properties: Models can estimate properties such as boiling point, melting point, and water solubility, which are crucial for understanding its environmental fate and behavior. chemeo.com
Model Reaction Mechanisms: Quantum chemical calculations can elucidate the pathways of chemical reactions, such as the nitration of phenols, helping to optimize synthesis conditions and minimize by-products. cdnsciencepub.com
Predict Toxicological Endpoints: Machine learning models, trained on large datasets of chemical structures and toxicity data, can predict the potential for a compound to be genotoxic or to cause other adverse health effects. researchgate.netaltex.org These models are being developed as alternatives to traditional animal testing. altex.org
Design Selective Materials: Computational screening can be used to identify the best functional monomers and cross-linkers for creating molecularly imprinted polymers with high affinity for a target molecule like this compound. mdpi.com
Recent advances in machine learning, such as the use of random forest and support vector machine algorithms, have shown promise in predicting the genotoxicity of chemicals based on their gene expression profiles. altex.org Such approaches could be applied to assess the potential risks of this compound.
The table below highlights some applications of computational methods in the study of nitrophenols and related compounds:
| Application | Computational Method | Potential Insight for this compound |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Estimation of environmental fate and transport. |
| Toxicity Prediction | Machine Learning (e.g., Random Forest, SVM) | Assessment of potential genotoxicity and other health risks. researchgate.netaltex.org |
| Materials Design | Molecular Dynamics, Density Functional Theory (DFT) | Optimization of molecularly imprinted polymers for selective removal. mdpi.com |
| Reaction Modeling | Quantum Chemistry | Understanding and improving synthesis efficiency. cdnsciencepub.com |
The continued development and refinement of these computational tools will undoubtedly play a pivotal role in advancing our understanding of this compound and in guiding future research and regulatory decisions.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 4-tert-Butyl-2-nitrophenol relevant to experimental design?
- Molecular formula : C₁₀H₁₃NO₃; Molecular weight : 195.22 g/mol .
- Key properties : Nitro and hydroxyl groups confer polarity and acidity (pKa ~7–8). The tert-butyl group enhances lipophilicity, influencing solubility in organic solvents (e.g., ethanol, DMSO).
- Methodological note : Solubility tests should precede reaction design. Use UV-Vis spectroscopy (λmax ~270–300 nm) for quantification in aqueous buffers .
Q. How can researchers safely handle this compound in laboratory settings?
- Use PPE (gloves, goggles) and work in a fume hood.
- Store in airtight containers away from reducing agents (risk of nitro group reduction).
- For spills, neutralize with alkaline solutions (e.g., 10% NaHCO₃) before disposal .
Q. What are the standard methods for synthesizing and purifying this compound?
- Synthesis : Nitration of 4-tert-butylphenol using mixed HNO₃/H₂SO₄. Monitor temperature (<10°C) to avoid di-nitration .
- Purification : Recrystallize from ethanol/water. Purity ≥98% confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicokinetic data for this compound?
- Challenge : Limited human ADME data; reliance on animal models (e.g., rodents) with interspecies variability .
- Methodology :
- Use radiolabeled (¹⁴C) compound for in vivo distribution studies.
- Apply LC-MS/MS to quantify metabolites in plasma and tissues.
- Compare hepatic microsomal metabolism across species to identify divergent pathways .
Q. What experimental designs are recommended to assess genotoxicity mechanisms?
- In vitro : OECD TG 473 (chromosomal aberration assay in mammalian cells) under GLP conditions. Use metabolic activation (S9 mix) to detect pro-mutagenic effects .
- In silico : QSAR models predict nitroaromatic compound reactivity. Validate with Ames test (TA98 strain) for frameshift mutations .
Q. How can placental transfer potential be evaluated for developmental toxicity studies?
- Model : Human placental perfusion assays or transgenic rodent models (e.g., CYP2E1 overexpression).
- Analysis : Measure fetal:maternal blood concentration ratios via HPLC. Monitor fetal hemoglobin oxidation as a biomarker .
Q. What advanced spectroscopic techniques resolve structural ambiguities in nitro-phenol derivatives?
- Techniques :
Q. What strategies improve the selectivity of this compound in catalytic reduction reactions?
- Catalyst design : Use Pd/C or PtO₂ under H₂ to reduce nitro to amine while preserving tert-butyl group.
- Optimization : Control pH (neutral) and temperature (25°C) to minimize side reactions (e.g., dealkylation) .
Data Gaps and Future Research Directions
- Comparative toxicokinetics : Establish human PBPK models using in vitro hepatocyte data .
- Biomarker discovery : Screen for nitro-reduced metabolites (e.g., hydroxylamines) in urine via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
